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molecular formula C15H15FN2O2 B8810083 Methyl 6-(((4-fluorobenzyl)amino)methyl)picolinate

Methyl 6-(((4-fluorobenzyl)amino)methyl)picolinate

Cat. No. B8810083
M. Wt: 274.29 g/mol
InChI Key: VEDOQFDZRYMPQM-UHFFFAOYSA-N
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Patent
US08501992B2

Procedure details

To a solution of methyl 6-((methylsulfonyloxy)methyl)picolinate (0.4 g, 1.63 mmol) in CH3CN (15 mL) were added 4-fluorobenzylamine (0.75 mL, 6.52 mmol) and Cs2CO3 (0.8 g, 2.45 mmol). The reaction mixture was stirred at rt for 4 h, filtered and the filtrate solution was concentrated in vacuo. The residue was purified by preparative HPLC. Fractions containing the desired product were combined and concentrated to give the desired compound (140 mg, 31%) as an oil. 1H NMR (CDCl3) δ 8.02 (d, J=8.0 Hz, 1H), 7.81 (t, J=8.0 Hz, 1H), 7.59 (d, J=8.0 Hz, 1H), 7.35-7.31 (m, 2H), 7.04-6.99 (m, 2H), 4.02 (s, 2H), 3.99 (s, 3H), 3.82 (s, 2H). MS (ESI): 275.1 (M+H)+.
Name
methyl 6-((methylsulfonyloxy)methyl)picolinate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[N:12]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[CH:10]=[CH:9][CH:8]=1)(=O)=O.[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][NH2:23])=[CH:20][CH:19]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC#N>[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][NH:23][CH2:6][C:7]2[N:12]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[CH:10]=[CH:9][CH:8]=2)=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
methyl 6-((methylsulfonyloxy)methyl)picolinate
Quantity
0.4 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC=CC(=N1)C(=O)OC
Name
Quantity
0.75 mL
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Cs2CO3
Quantity
0.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(CNCC2=CC=CC(=N2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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